molecular formula C6H10N2O2 B1352999 N-(2-Cyanoethyl)-DL-alanine CAS No. 63905-32-8

N-(2-Cyanoethyl)-DL-alanine

Cat. No. B1352999
CAS RN: 63905-32-8
M. Wt: 142.16 g/mol
InChI Key: NGTORYSYDRDVFM-UHFFFAOYSA-N
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Description

“2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” is a colorless viscous liquid, soluble in most organic solvents . It’s a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules . “N-(2-Cyanoethyl)-N-ethylaniline” is a compound with a molecular formula of CHN and an average mass of 174.242 Da .


Synthesis Analysis

The synthesis of “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .


Molecular Structure Analysis

The molecular structure of “N-(2-Cyanoethyl)-N-ethylaniline” is similar to that of homologous compounds . The molecular weight of “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” is 301.41 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” are robust and efficient, and are routinely used in commercial settings to produce large quantities of synthetic DNA and RNA .


Physical And Chemical Properties Analysis

“2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” has a density of 0.949 g/mL at 25 °C (lit.) . “N-(2-Cyanoethyl)-N-ethylaniline” has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of amino acid-based compounds often involves the manipulation of functional groups to create new materials with unique properties. For instance, the study of stereoselective aminoacylation of dinucleoside monophosphates revealed insights into the evolution of optical activity and the origin of genetically directed protein synthesis, showing how enantiomeric excess can be influenced by the structure of amino acids like DL-alanine (Profy & Usher, 2005).

Applications in Material Science

Amino acid-based gelators, including derivatives of DL-alanine, have been synthesized to study their gelation abilities in organic solvents, highlighting the role of water-mediated hydrogen bonding in forming supramolecular self-assemblies. This has implications for the development of novel materials with potential applications in drug delivery and tissue engineering (Pal & Dey, 2011).

Environmental and Biological Applications

The study of the gas-phase structure of alanine provides fundamental insights into the molecular dynamics and interactions that are critical in understanding the behavior of amino acids in various environmental and biological contexts (Blanco et al., 2004). Additionally, the solubility of amino acids in aqueous-alkanol solutions has been investigated to understand the physicochemical properties of amino acids, which is essential for environmental sciences and biochemical applications (Ferreira et al., 2004).

Biomedical Research

In biomedical research, the interaction mechanisms of amino acids with other molecules have been studied to uncover their potential therapeutic applications. For instance, the interaction between amino acids and Alzheimer's drugs has been analyzed using computational methods, providing insights into the molecular basis of drug action and potential pathways for enhancing therapeutic efficacy (Saikia et al., 2021).

Safety And Hazards

“2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” is a flammable liquid and vapor. It’s harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects .

Future Directions

The preparation of new terpyridine–pyrrole derivatives is of interest, especially ones which are N-functionalized to the pyrrole moiety, as such derivatives may potentially be useful for the preparation of new functionalized thin films materials .

properties

IUPAC Name

2-(2-cyanoethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTORYSYDRDVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404036, DTXSID00878822
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-DL-alanine

CAS RN

63905-32-8, 51078-47-8
Record name DL-Alanine, N-(2-cyanoethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LL McKinney, EH Uhing, EA Setzkorn… - Journal of the American …, 1950 - ACS Publications
5-Ketonitriles havebeen prepared by Michael condensations involving (a) the reaction of acrylo-nitriles with/3-ketoesters, or (b) the reaction of vinyl ketones with cyanoacetic esters. …
Number of citations: 50 pubs.acs.org
K Kawashiro, K Nishiguchi, I Kurosaka - Bulletin of the Chemical …, 1989 - journal.csj.jp
Cyclization of N,N′-[N-(benzyloxycarbonyl) (Z)-iminobis(methylenecarbonyl)]bis[glycine] dimethyl ester to the hydantoin derivative took place easily under mild ammonolysis conditions…
Number of citations: 2 www.journal.csj.jp

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